HG-14-10-04

Description

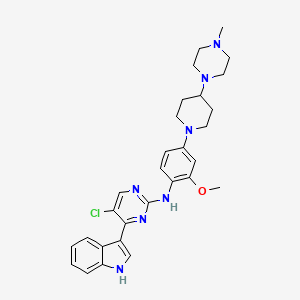

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYNCLKDKCPYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025927 | |

| Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356962-34-9 | |

| Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Kinase Inhibitor HG-14-10-04: A Technical Overview of its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of the small molecule inhibitor HG-14-10-04. The information is intended for researchers, scientists, and professionals in the field of drug development.

HG-14-10-04 has been identified as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and various mutant forms of the Epidermal Growth Factor Receptor (EGFR). Its activity against these clinically relevant oncogenic drivers positions it as a compound of interest in anticancer research.

Core Mechanism of Action

HG-14-10-04 functions as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of ALK and mutant EGFR kinases, it blocks the phosphorylation of their downstream substrates. This inhibition disrupts the signaling pathways that are constitutively activated by these kinases in certain cancer types, leading to a reduction in cell proliferation and the induction of apoptosis in sensitive cancer cell lines.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of HG-14-10-04 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

| Target Kinase | IC50 (nM) |

| ALK | 20 |

| EGFR (LR/TM) | 15.6 |

| EGFR (19del/TM/CS) | 22.6 |

| EGFR (LR/TM/CS) | 124.5 |

LR: L858R mutation; TM: T790M mutation; 19del: Exon 19 deletion; CS: C797S mutation.

Broader Kinase Selectivity Profile

To assess the selectivity of HG-14-10-04, a KINOMEscan™ assay was performed. This competition binding assay measures the ability of a compound to displace a ligand from a panel of kinases. The results provide a broader understanding of the compound's off-target effects. Data from the HMS LINCS Project indicates the binding profile of HG-14-10-04 across a wide range of kinases. For detailed KINOMEscan™ results, researchers are encouraged to consult the publicly available datasets from the HMS LINCS Project (Dataset ID: 20134).

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, based on methodologies commonly employed in the field and likely similar to those used in the initial characterization of HG-14-10-04, as detailed in patent US20120028924 A1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of HG-14-10-04 against a specific kinase (e.g., ALK, mutant EGFR).

Materials:

-

Recombinant human kinase (e.g., ALK, EGFR mutant)

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled for alternative detection methods

-

HG-14-10-04, serially diluted

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates or similar assay plates

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of HG-14-10-04 in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Reaction Setup: In each well of the assay plate, combine the recombinant kinase, the kinase substrate, and the diluted HG-14-10-04 or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

-

Detection:

-

For radiolabeled assays, wash the filter membrane to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol to measure the signal, which is proportional to kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the HG-14-10-04 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

Caption: Simplified signaling pathway of EGFR/ALK and the inhibitory action of HG-14-10-04.

Caption: General workflow for an in vitro kinase inhibition assay.

The Discovery and Synthesis of HG-14-10-04: A Potent Dual Inhibitor of ALK and Mutant EGFR for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HG-14-10-04 has emerged as a significant small molecule inhibitor in preclinical cancer research, demonstrating potent activity against both Anaplastic Lymphoma Kinase (ALK) and mutant forms of the Epidermal Growth Factor Receptor (EGFR). This dual inhibitory action positions HG-14-10-04 as a promising candidate for targeted therapies in cancers driven by aberrant ALK or EGFR signaling, such as non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key experimental protocols related to HG-14-10-04, intended to serve as a valuable resource for researchers in oncology and drug development.

Discovery and Rationale

HG-14-10-04 was identified through systematic screening efforts aimed at discovering novel compounds with potent inhibitory activity against key oncogenic drivers. The rationale for developing a dual ALK/EGFR inhibitor stems from the clinical need to address both primary oncogenic signaling and the emergence of resistance mutations in targeted cancer therapies.

Chemical Properties of HG-14-10-04:

| Property | Value |

| IUPAC Name | [5-Chloro-4-(1H-indol-3-yl)-pyrimidin-2-yl]-{2-methoxy-4-[4-(4-methyl-piperazin-1-yl)-piperidin-1-yl]-phenyl}-amine |

| CAS Number | 1356962-34-9 |

| Molecular Formula | C29H34ClN7O |

| Molecular Weight | 532.09 g/mol |

Mechanism of Action and Signaling Pathways

HG-14-10-04 functions as an ATP-competitive inhibitor of the kinase domains of ALK and mutant EGFR. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of ALK Signaling Pathway

In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins containing the ALK kinase domain (e.g., EML4-ALK in NSCLC). These fusion proteins are constitutively active, driving oncogenesis through pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. HG-14-10-04 effectively inhibits the kinase activity of ALK, thereby blocking these downstream signals.

Inhibition of Mutant EGFR Signaling Pathway

Mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to its constitutive activation, promoting tumor growth. While first and second-generation EGFR inhibitors are effective, resistance often develops, frequently through a secondary T790M mutation. HG-14-10-04 has demonstrated inhibitory activity against various EGFR mutants, including those that are resistant to other inhibitors.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The potency of HG-14-10-04 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) determined for its primary targets.

| Target Kinase | IC50 (nM) | Reference |

| ALK | 20 | [1] |

| EGFR (L858R/T790M) | 15.6 | |

| EGFR (del19/T790M/C797S) | 22.6 | |

| EGFR (L858R/T790M/C797S) | 124.5 |

Synthesis Pathway

The synthesis of HG-14-10-04 is described in the patent literature, specifically within the context of preparing substituted pyrimidinylamine derivatives as ALK kinase inhibitors. The general synthetic route involves a multi-step process culminating in the coupling of key intermediates. While the exact, detailed experimental procedure for HG-14-10-04 is provided as an example within the patent, the following represents a generalized pathway based on the disclosed chemical class.

Representative Synthesis Protocol

The synthesis of HG-14-10-04 and related analogs generally follows a convergent approach. A key step is the palladium-catalyzed Buchwald-Hartwig amination reaction between a substituted 2-chloropyrimidine intermediate and a substituted aniline intermediate.

Step 1: Synthesis of 2,5-dichloro-4-(1H-indol-3-yl)pyrimidine (Intermediate A) This intermediate can be prepared from commercially available starting materials through a series of reactions, typically involving the construction of the pyrimidine ring followed by functionalization with indole and chlorine atoms.

Step 2: Synthesis of 2-methoxy-4-[4-(4-methyl-piperazin-1-yl)-piperidin-1-yl]-phenylamine (Intermediate B) This aniline derivative is synthesized through a multi-step process, likely involving the coupling of 1-methylpiperazine to a protected 4-aminopiperidine, followed by attachment to a fluoronitrobenzene derivative and subsequent reduction of the nitro group to an amine.

Step 3: Buchwald-Hartwig Coupling to form HG-14-10-04 Intermediate A and Intermediate B are coupled using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) under heating. The final product, HG-14-10-04, is then purified using standard chromatographic techniques.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the IC50 values of HG-14-10-04 against ALK and EGFR kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human ALK or mutant EGFR kinase

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

HG-14-10-04

-

DMSO

-

Microplate (384-well)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of HG-14-10-04 in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of concentrations.

-

Kinase Reaction Setup: In a microplate, add the kinase, the specific peptide substrate, and the diluted HG-14-10-04 or DMSO (for control wells).

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of HG-14-10-04 relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to evaluate the effect of HG-14-10-04 on the proliferation of cancer cell lines harboring ALK fusions or EGFR mutations.

Materials:

-

Cancer cell line (e.g., NCI-H3122 for EML4-ALK, NCI-H1975 for EGFR L858R/T790M)

-

Complete cell culture medium

-

HG-14-10-04

-

DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of HG-14-10-04 or DMSO (vehicle control) in fresh culture medium.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's protocol. For example, with CellTiter-Glo®, the luminescence signal is directly proportional to the number of viable cells.

-

Data Analysis: Record the luminescence signal. Normalize the data to the vehicle control to determine the percent cell viability at each inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percent viability against the logarithm of the inhibitor concentration.

Conclusion

HG-14-10-04 is a potent dual inhibitor of ALK and mutant EGFR, representing a promising therapeutic strategy for cancers driven by these oncogenes. Its discovery and preclinical characterization provide a strong foundation for further investigation. The detailed synthesis pathway and experimental protocols outlined in this guide are intended to facilitate ongoing research and development efforts aimed at translating the potential of HG-14-10-04 into clinical applications for the benefit of cancer patients.

References

In-Vitro Profile of HG-14-10-04: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of HG-14-10-04, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR). This document details the inhibitory activity of HG-14-10-04, outlines the experimental protocols for key in-vitro assays, and visualizes the targeted signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of novel anti-cancer therapeutics.

Introduction

HG-14-10-04 is a small molecule inhibitor demonstrating significant potency against both ALK and various clinically relevant mutant forms of EGFR.[1] The dual inhibitory action of this compound presents a promising therapeutic strategy for cancers driven by aberrant signaling from these receptor tyrosine kinases, particularly in the context of non-small cell lung cancer (NSCLC) where both ALK rearrangements and EGFR mutations are established oncogenic drivers. This guide summarizes the available preliminary in-vitro data for HG-14-10-04 and provides detailed methodologies for the foundational assays used to characterize its activity.

Quantitative Data Summary

The inhibitory activity of HG-14-10-04 was quantified through the determination of its half-maximal inhibitory concentration (IC50) against ALK and a panel of mutant EGFR enzymes. The results of these in-vitro kinase assays are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| ALK | 20 |

| EGFR (L858R/T790M) | 15.6 |

| EGFR (19del/T790M/C797S) | 22.6 |

| EGFR (L858R/T790M/C797S) | 124.5 |

Table 1: Inhibitory Potency (IC50) of HG-14-10-04 against ALK and Mutant EGFR Kinases. [1]

Experimental Protocols

The following sections detail the methodologies for the in-vitro assays used to characterize the activity of HG-14-10-04. These protocols are based on established techniques for evaluating kinase inhibitors and their anti-proliferative effects.

In-Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the general procedure for determining the IC50 values of HG-14-10-04 against ALK and mutant EGFR kinases.

Objective: To quantify the concentration of HG-14-10-04 required to inhibit 50% of the target kinase activity.

Materials:

-

Recombinant human ALK and mutant EGFR kinases

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

HG-14-10-04 (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of HG-14-10-04 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase, the kinase-specific substrate, and the diluted HG-14-10-04 or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the HG-14-10-04 concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of HG-14-10-04 on cancer cell lines.

Objective: To determine the effect of HG-14-10-04 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines expressing ALK or mutant EGFR (e.g., H3122 for ALK, H1975 for EGFR L858R/T790M)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

HG-14-10-04 (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of HG-14-10-04 or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. The luminescent signal is proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the HG-14-10-04 concentration. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow for the in-vitro evaluation of HG-14-10-04.

Caption: Simplified ALK signaling pathway and the inhibitory action of HG-14-10-04.

Caption: Simplified mutant EGFR signaling pathway and the inhibitory action of HG-14-10-04.

Caption: General experimental workflow for the in-vitro evaluation of HG-14-10-04.

References

The Role of HG-14-10-04 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-14-10-04 is a potent and specific small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. This technical guide provides an in-depth overview of the role of HG-14-10-04 in modulating cellular signaling pathways. It includes a summary of its inhibitory activity, a detailed description of the ALK-mediated signaling cascades it affects, and generalized protocols for key experiments used to characterize its cellular effects.

Introduction to HG-14-10-04

HG-14-10-04 has been identified as a highly effective inhibitor of ALK, demonstrating significant potential as a research tool and a lead compound for drug development. Its primary mechanism of action is the competitive inhibition of the ALK kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data Summary

The inhibitory activity of HG-14-10-04 against ALK has been quantified, providing key metrics for its potency.

| Target | Parameter | Value |

| ALK | IC50 | 20 nM[1] |

Table 1: Inhibitory Activity of HG-14-10-04. The half-maximal inhibitory concentration (IC50) value indicates the concentration of HG-14-10-04 required to inhibit 50% of the ALK enzymatic activity in vitro.

Core Signaling Pathways Modulated by HG-14-10-04

Activated ALK, often through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), constitutively activates several downstream signaling pathways. By inhibiting ALK, HG-14-10-04 effectively dampens these pro-oncogenic signals. The primary pathways affected are the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Upon activation by ALK, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. HG-14-10-04, by blocking ALK activity, prevents the activation of this pathway.

References

Early Research Findings on the Biological Activity of HG-14-10-04: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-14-10-04 has emerged as a potent small molecule inhibitor targeting key oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. Early research has identified it as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant forms of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive summary of the initial biological activity data, detailed experimental protocols derived from foundational studies, and visual representations of the relevant signaling pathways and experimental workflows.

Core Biological Activity: Quantitative Data

HG-14-10-04 demonstrates significant inhibitory activity against both ALK and clinically relevant EGFR mutations. The half-maximal inhibitory concentrations (IC50) from initial kinase assays are summarized below.

| Target Kinase | IC50 (nM) |

| ALK | 20 |

| EGFR (L858R/T790M) | 15.6 |

| EGFR (del19/T790M/C797S) | 22.6 |

| EGFR (L858R/T790M/C797S) | 124.5 |

Table 1: In vitro inhibitory activity of HG-14-10-04 against ALK and mutant EGFR kinases. Data sourced from initial patent filings and vendor-supplied information.

Key Signaling Pathways

HG-14-10-04 exerts its therapeutic potential by interrupting critical downstream signaling cascades that promote tumor cell proliferation, survival, and growth.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), drives oncogenesis in a subset of NSCLC.[1] Activation of ALK leads to the phosphorylation of downstream effector proteins, initiating multiple signaling cascades including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. These pathways are central to promoting cell proliferation and survival. HG-14-10-04 inhibits the kinase activity of ALK, thereby blocking these downstream signals.

Caption: ALK signaling pathway and the inhibitory action of HG-14-10-04.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase crucial for normal cell growth and differentiation. In many cancers, including NSCLC, activating mutations in the EGFR gene lead to its constitutive activation and downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways drive cell proliferation, survival, and metastasis. HG-14-10-04 specifically targets mutant forms of EGFR, including those with resistance mutations like T790M and C797S, thereby inhibiting these oncogenic signals.

Caption: Mutant EGFR signaling pathway and the inhibitory action of HG-14-10-04.

Experimental Protocols

The following section details the likely methodologies for the in vitro kinase assays used to determine the IC50 values of HG-14-10-04, based on standard practices in the field and information from the foundational patent.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of HG-14-10-04 required to inhibit 50% of the enzymatic activity of ALK and mutant EGFR kinases.

Materials:

-

Recombinant human ALK, EGFR (L858R/T790M), EGFR (del19/T790M/C797S), and EGFR (L858R/T790M/C797S) kinases.

-

HG-14-10-04, dissolved in DMSO to create a stock solution.

-

ATP (Adenosine triphosphate).

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide).

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT).

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well assay plates.

-

Multichannel pipettes and a plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation: A serial dilution of HG-14-10-04 is prepared in DMSO, and then further diluted in the assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

The recombinant kinase and the substrate peptide are mixed in the assay buffer.

-

The diluted HG-14-10-04 or DMSO (vehicle control) is added to the wells of the 384-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

-

-

Detection:

-

The kinase detection reagent is added to each well to stop the enzymatic reaction and to measure the amount of ADP produced, which is proportional to the kinase activity.

-

The plate is incubated to allow the detection signal to stabilize.

-

-

Data Analysis:

-

The luminescence signal from each well is measured using a plate reader.

-

The percentage of kinase inhibition is calculated for each concentration of HG-14-10-04 relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion

The early findings on HG-14-10-04 establish it as a potent dual inhibitor of ALK and clinically significant mutant forms of EGFR. The low nanomolar IC50 values suggest a strong potential for therapeutic efficacy. The ability to inhibit EGFR mutants harboring resistance mutations is of particular interest for the development of next-generation targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the pharmacological profile and therapeutic utility of this promising compound.

References

Unveiling the Molecular Targets of HG-14-10-04: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of the small molecule inhibitor, HG-14-10-04. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information regarding the compound's inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Executive Summary

HG-14-10-04 is a potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and various mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] Its targeted activity against these clinically relevant oncogenic drivers positions it as a compound of interest for further investigation in cancer therapeutics. This document details the quantitative inhibitory profile of HG-14-10-04, outlines the experimental protocols for assessing its activity, and visually represents the signaling cascades affected by its mechanism of action.

Quantitative Inhibitory Profile

The inhibitory potency of HG-14-10-04 against its primary molecular targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity across different kinases.

| Target Kinase | IC50 (nM) |

| ALK | 20 |

| EGFR (L858R/T790M) | 15.6 |

| EGFR (exon 19 deletion/T790M/C797S) | 22.6 |

| EGFR (L858R/T790M/C797S) | 124.5 |

Table 1: In vitro inhibitory activity of HG-14-10-04 against ALK and mutant EGFR kinases.[1]

Experimental Protocols

The following sections describe the detailed methodologies for key experiments used to characterize the molecular targets of HG-14-10-04.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are fundamental to determining the direct inhibitory effect of a compound on its target enzyme. A common method employed is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer suitable for the specific kinase (e.g., for EGFR: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[2]

-

Reconstitute the recombinant kinase (ALK or mutant EGFR) in the appropriate kinase buffer.

-

Prepare a solution of the specific peptide substrate for the kinase.

-

Prepare a solution of ATP at a concentration near the Km for the specific kinase.

-

Prepare serial dilutions of HG-14-10-04 in DMSO, followed by a final dilution in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted HG-14-10-04 or DMSO (vehicle control).

-

Add the kinase and substrate mixture to each well.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the inhibitory activity of the compound.

-

Calculate the percent inhibition for each concentration of HG-14-10-04 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay (General Protocol)

To assess the impact of HG-14-10-04 on cancer cell growth, a cell proliferation assay, such as the MTT assay, is commonly used. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells harboring ALK fusions or EGFR mutations (e.g., NCI-H3122 for ALK, HCC827 for EGFR) into a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of HG-14-10-04 in cell culture medium.

-

Replace the existing medium in the wells with the medium containing different concentrations of HG-14-10-04 or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Data Measurement and Analysis:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting cell viability against the logarithm of the compound concentration.

-

Western Blot Analysis of Downstream Signaling

To confirm that HG-14-10-04 inhibits its targets within a cellular context, western blotting can be used to assess the phosphorylation status of downstream signaling proteins.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-ALK, total ALK, phospho-ERK, total ERK).

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with HG-14-10-04 at various concentrations for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Quantify the protein concentration of the lysates.

-

-

Gel Electrophoresis and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the protein of interest (e.g., p-ALK, ALK, p-EGFR, EGFR, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager.

-

Analyze the band intensities to determine the effect of HG-14-10-04 on the phosphorylation of downstream targets.

-

References

In-Silico Modeling of HG-14-10-04 Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of HG-14-10-04, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR). As these receptor tyrosine kinases are critical targets in oncology, understanding the molecular interactions of inhibitors like HG-14-10-04 is paramount for the development of next-generation therapeutics. This document outlines detailed methodologies for in-silico analyses, including molecular docking and molecular dynamics simulations, to elucidate the binding mechanism of HG-14-10-04. Furthermore, it presents a summary of its known biological activities and provides standardized experimental protocols for its characterization. Visualizations of the relevant signaling pathways and a proposed in-silico workflow are provided to facilitate a deeper understanding of the compound's mechanism of action and to guide further research.

Introduction to HG-14-10-04

HG-14-10-04 is a small molecule inhibitor targeting two key receptor tyrosine kinases implicated in various cancers: Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2] Aberrant ALK activity, often due to chromosomal rearrangements, is a known driver in non-small cell lung cancer (NSCLC) and other malignancies. Similarly, mutations in EGFR are frequently observed in NSCLC and are associated with uncontrolled cell proliferation. HG-14-10-04 has demonstrated potent inhibitory activity against both wild-type ALK and clinically relevant EGFR mutants, making it a promising candidate for cancer therapy.

Chemical Structure:

-

SMILES: COc1cc(ccc1Nc2ncc(Cl)c(n2)c3c[nH]c4ccccc34)N5CCC(CC5)N6CCN(C)CC6

Target Proteins and Signaling Pathways

HG-14-10-04 exerts its therapeutic effects by inhibiting the kinase activity of ALK and EGFR, thereby disrupting their downstream signaling cascades that promote cell growth, proliferation, and survival.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation by its ligands, undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, which are crucial for cell growth and survival. Constitutive activation of ALK due to genetic alterations leads to uncontrolled cell proliferation and is a hallmark of several cancers.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a member of the ErbB family of receptor tyrosine kinases. Ligand binding to EGFR leads to receptor dimerization and the activation of its intrinsic kinase activity, resulting in the phosphorylation of downstream substrates. This triggers multiple signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are pivotal in regulating cell proliferation, survival, and migration. Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis.

Quantitative Data Summary

The inhibitory activity of HG-14-10-04 against its primary targets has been quantified through various biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Kinase | Mutant Variation | IC50 (nM) |

| ALK | Wild-Type | 20 |

| EGFR | LR/TM | 15.6 |

| EGFR | 19del/TM/CS | 22.6 |

| EGFR | LR/TM/CS | 124.5 |

In-Silico Modeling Workflow

A systematic in-silico approach is crucial for understanding the molecular basis of HG-14-10-04's inhibitory activity. The following workflow outlines the key computational steps.

Detailed Methodologies

In-Silico Modeling

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein Preparation:

-

Obtain the crystal structures of the ALK kinase domain (e.g., PDB ID: 6CDT, 5FTO) and EGFR kinase domain (e.g., PDB ID: 1M17, 7SI1) from the Protein Data Bank.[3][4][5][6]

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to ionizable residues at physiological pH (7.4).

-

Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMM, AMBER).

-

-

Ligand Preparation:

-

Generate the 3D structure of HG-14-10-04 from its SMILES string.

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site based on the location of the co-crystallized ligand in the template structure or through binding pocket prediction algorithms.

-

Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

-

Generate a set of possible binding poses for HG-14-10-04 within the active site of ALK and EGFR.

-

-

Pose Analysis and Selection:

-

Rank the generated poses based on their docking scores.

-

Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

-

Select the most plausible binding pose for further analysis.

-

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

-

System Preparation:

-

Use the selected docked complex of HG-14-10-04 with ALK or EGFR as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand.

-

Use the Particle Mesh Ewald (PME) method for long-range electrostatic interactions.

-

Set the temperature and pressure to physiological conditions (300 K and 1 atm).

-

-

Equilibration:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the target temperature (NVT ensemble).

-

Equilibrate the system at constant pressure and temperature (NPT ensemble) until the density and potential energy stabilize.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex using metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Investigate the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time.

-

Experimental Protocols

This protocol outlines a general method for determining the in vitro inhibitory activity of HG-14-10-04 against ALK and EGFR kinases.

-

Reagents and Materials:

-

Recombinant human ALK or EGFR kinase.

-

Specific peptide substrate for the respective kinase.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., HEPES-based buffer with MgCl2, MnCl2, DTT, and BSA).

-

HG-14-10-04 stock solution (in DMSO).

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

384-well assay plates.

-

Plate reader capable of luminescence or fluorescence detection.

-

-

Assay Procedure:

-

Prepare serial dilutions of HG-14-10-04 in the assay buffer.

-

In a 384-well plate, add the kinase and the inhibitor at various concentrations.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (phosphorylated substrate) or ATP consumed.

-

Read the signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of HG-14-10-04 relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This technical guide provides a framework for the in-silico and experimental investigation of the dual ALK/EGFR inhibitor, HG-14-10-04. The outlined computational methodologies, including molecular docking and molecular dynamics simulations, offer powerful tools to elucidate the molecular determinants of its inhibitory activity. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to further characterize this compound and to guide the design of novel, more potent, and selective kinase inhibitors for cancer therapy. The integration of computational and experimental approaches is essential for accelerating the drug discovery and development process.

References

An In-Depth Technical Review of HG-14-10-04 and Related Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-14-10-04 is a potent small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] As a dual inhibitor, it holds potential for therapeutic applications in cancers driven by aberrant activity of these two critical receptor tyrosine kinases, such as non-small cell lung cancer (NSCLC). This document provides a comprehensive review of the available literature on HG-14-10-04, including its inhibitory activity, the signaling pathways it modulates, and general experimental methodologies relevant to its characterization.

Quantitative Data

The inhibitory activity of HG-14-10-04 has been quantified against ALK and various mutant EGFR kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data indicates that HG-14-10-04 is a highly potent inhibitor of ALK and specific EGFR mutants.

| Target Kinase | IC50 (nM) |

| ALK | 20 |

| EGFR (LR/TM) | 15.6 |

| EGFR (19del/TM/CS) | 22.6 |

| EGFR (LR/TM/CS) | 124.5 |

Data sourced from MedChemExpress.[1] The specific amino acid substitutions for the EGFR mutations denoted as LR/TM, 19del/TM/CS, and LR/TM/CS are not detailed in the available public literature but are likely described in the primary patent literature.

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values for HG-14-10-04 are not available in the publicly accessible scientific literature. The data is consistently attributed to the patent US20120028924A1, the full text of which was not retrievable for this review. However, based on standard practices for kinase inhibitor profiling, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ assay, is a common method. A general workflow for such an assay is provided below.

General Representative Kinase Assay Protocol (TR-FRET)

This protocol is a generalized representation and not the specific protocol used for HG-14-10-04.

Objective: To determine the IC50 value of an inhibitor against a target kinase.

Materials:

-

Recombinant kinase (e.g., ALK, mutant EGFR)

-

Fluorescently labeled substrate peptide

-

Europium-labeled antibody specific for the phosphorylated substrate

-

ATP

-

Assay buffer

-

Test compound (HG-14-10-04)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.

-

Kinase Reaction: The kinase, substrate peptide, and test compound are added to the wells of the assay plate. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: A solution containing the Europium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added to the wells. The plate is incubated for another period (e.g., 60 minutes) to allow for antibody binding.

-

Data Acquisition: The plate is read on a TR-FRET-capable plate reader. The emission from the europium donor (at 615 nm) and the acceptor fluorophore on the substrate (at 665 nm) are measured.

-

Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

References

Methodological & Application

Application Notes and Protocols for HG-14-10-04 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

HG-14-10-04 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1][2] It exhibits significant inhibitory activity against ALK and various EGFR mutations, making it a valuable tool for cancer research, particularly in the context of non-small cell lung cancer (NSCLC) where these mutations are prevalent. These application notes provide detailed protocols for the use of HG-14-10-04 in cell culture, including cell line selection, culture conditions, and key experimental assays to assess its efficacy.

Data Presentation

Table 1: Inhibitory Activity of HG-14-10-04

| Target | IC₅₀ (nM) |

| ALK | 20 |

| EGFR (L858R/T790M) | 15.6 |

| EGFR (19del/T790M/C797S) | 22.6 |

| EGFR (L858R/T790M/C797S) | 124.5 |

Data sourced from MedChemExpress.[1]

Table 2: Sample Cell Viability Data of HG-14-10-04 in ALK-positive and EGFR-mutant Cancer Cell Lines

| Cell Line | Genetic Profile | HG-14-10-04 Concentration (nM) | % Cell Viability (relative to control) |

| NCI-H2228 | EML4-ALK fusion | 0 | 100% |

| 1 | 85% | ||

| 10 | 60% | ||

| 50 | 25% | ||

| 100 | 10% | ||

| 500 | 2% | ||

| HCC827 | EGFR del E746-A750 | 0 | 100% |

| 1 | 90% | ||

| 10 | 70% | ||

| 50 | 35% | ||

| 100 | 15% | ||

| 500 | 5% |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Recommended Cell Lines for HG-14-10-04 Studies

For investigating the biological effects of HG-14-10-04, it is recommended to use cell lines with known ALK rearrangements or EGFR mutations.

-

NCI-H2228: A human lung adenocarcinoma cell line that harbors an EML4-ALK fusion gene. This cell line is suitable for studying the inhibitory effects of HG-14-10-04 on ALK signaling.

-

HCC827: A human lung adenocarcinoma cell line with a deletion in exon 19 of the EGFR gene (del E746-A750). This cell line is sensitive to EGFR tyrosine kinase inhibitors and is a good model for assessing the activity of HG-14-10-04 against mutant EGFR.

-

A549: A human lung carcinoma cell line that is wild-type for both ALK and EGFR. It can be used as a negative control to assess the specificity of HG-14-10-04.

Experimental Protocols

Cell Culture Protocols

NCI-H2228 Cell Culture Protocol

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[3][4]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with sterile PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes until cells detach.[4]

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.[3]

-

Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a split ratio of 1:2 to 1:3.[3]

-

Change the medium every 2-3 days.[3]

-

HCC827 Cell Culture Protocol

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][6]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing:

-

Culture cells to 80% confluency.

-

Aspirate the medium and wash with PBS.

-

Add 1-3 mL of 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C.[5][6]

-

Add complete growth medium to inactivate the trypsin.

-

Collect the cells and centrifuge at 125 x g for 5-10 minutes.[5][6]

-

Resuspend the pellet in fresh medium and re-plate. A split ratio of 1:4 to 1:6 is recommended.[6]

-

A549 Cell Culture Protocol

-

Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing:

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of HG-14-10-04 on the viability of cancer cells.

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of HG-14-10-04 in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of HG-14-10-04. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Western Blot Analysis of p-ALK and p-EGFR

This protocol is designed to determine the effect of HG-14-10-04 on the phosphorylation status of ALK and EGFR.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of HG-14-10-04 for a specified time (e.g., 2-24 hours).

-

For EGFR phosphorylation, serum-starve the cells overnight before treatment and then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ALK (e.g., Tyr1604), total ALK, phospho-EGFR (e.g., Tyr1173), and total EGFR overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

-

Visualizations

Caption: ALK Signaling Pathway Inhibition by HG-14-10-04.

Caption: Mutant EGFR Signaling Pathway Inhibition by HG-14-10-04.

Caption: Experimental Workflow for Evaluating HG-14-10-04.

References

Application Notes and Protocols for the Preclinical Evaluation of HG-14-10-04 in Animal Models

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific preclinical studies utilizing HG-14-10-04 in animal models. Therefore, the following application notes and protocols are provided as a general guide for the preclinical evaluation of a dual ALK and mutant EGFR inhibitor, based on standard methodologies for this class of compounds. Researchers should perform small-scale pilot studies to determine the optimal dosage, administration route, and tolerability of HG-14-10-04 for their specific animal models.

General Application Notes

HG-14-10-04 is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1] These characteristics make it a promising candidate for anti-cancer research, particularly in tumors driven by aberrant ALK or EGFR signaling.

Potential Applications in Animal Models:

-

Efficacy Studies: Evaluating the anti-tumor activity of HG-14-10-04 in xenograft and patient-derived xenograft (PDX) models of cancers with known ALK rearrangements (e.g., non-small cell lung cancer - NSCLC) or activating EGFR mutations.

-

Pharmacodynamic (PD) Studies: Assessing the in vivo target engagement of HG-14-10-04 by measuring the inhibition of ALK and EGFR phosphorylation and downstream signaling pathways in tumor tissues.

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of HG-14-10-04 in various animal species to establish a dosing regimen for efficacy studies.

-

Toxicology Studies: Evaluating the safety profile and potential adverse effects of HG-14-10-04 to determine a maximum tolerated dose (MTD).

-

Combination Therapy Studies: Investigating the synergistic or additive effects of HG-14-10-04 when combined with other anti-cancer agents.

Signaling Pathways

The diagram below illustrates the signaling pathways targeted by HG-14-10-04. As an inhibitor of ALK and mutant EGFR, it is designed to block the downstream signaling cascades that promote tumor cell proliferation, survival, and growth.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a general workflow for the in vivo evaluation of a novel anti-cancer compound like HG-14-10-04.

References

Standard Operating Procedure for the Preparation of HG-14-10-04 Solution

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the preparation of solutions of HG-14-10-04, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1][2][3] Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

1. Introduction

HG-14-10-04 is a small molecule inhibitor with significant potential in anticancer research.[1] It demonstrates potent inhibitory activity against ALK and various EGFR mutants, including those resistant to other therapies.[1][3] Proper preparation of HG-14-10-04 solutions is the first critical step in conducting reliable in vitro and in vivo studies to evaluate its therapeutic efficacy and mechanism of action.

2. Chemical and Physical Properties

A summary of the key quantitative data for HG-14-10-04 is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C29H34ClN7O | [3] |

| Molecular Weight | 532.09 g/mol | [3][4] |

| CAS Number | 1356962-34-9 | [3][5] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [4][5] |

| IC50 (ALK) | 20 nM | [1] |

| IC50 (Mutant EGFR) | 15.6 nM - 124.5 nM | [1] |

3. Health and Safety Precautions

HG-14-10-04 is a potent bioactive compound. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.

-

Handling: Handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Disposal: Dispose of all waste materials, including contaminated PPE and unused solutions, in accordance with institutional and local regulations for chemical waste.

4. Experimental Protocols

4.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of HG-14-10-04 in Dimethyl Sulfoxide (DMSO), which is a common solvent for in vitro studies.

Materials:

-

HG-14-10-04 powder

-

Anhydrous DMSO (cell culture grade)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of HG-14-10-04 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.32 mg of HG-14-10-04.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For 5.32 mg of HG-14-10-04, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, sonication is recommended to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2][3]

4.2. Preparation of Working Solutions for In Vitro Assays

Working solutions for cell-based assays are typically prepared by diluting the 10 mM DMSO stock solution with the appropriate cell culture medium.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM HG-14-10-04 stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Use: Use the freshly prepared working solutions immediately for your experiments.

4.3. Preparation of a Formulation for In Vivo Studies

For animal experiments, a specific formulation is required to ensure the solubility and bioavailability of HG-14-10-04. The following formulation has been suggested.[2]

Materials:

-

HG-14-10-04 powder

-

Anhydrous DMSO

-

PEG300

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Solvent Preparation: Prepare the vehicle by sequentially adding and mixing the following components in the specified ratios: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

-

Dissolution: Add the weighed HG-14-10-04 powder to the prepared vehicle. For example, to achieve a concentration of 1 mg/mL (1.88 mM), add 1 mg of HG-14-10-04 to 1 mL of the vehicle.[2]

-

Homogenization: Vortex the mixture thoroughly. Sonication is recommended to ensure the compound is fully dissolved and the solution is clear.[2] It is advised to add the solvents sequentially and ensure the solution is as clear as possible before adding the next solvent.[2]

-

Administration: The working solution should be prepared and used immediately for animal administration.[2]

5. Visualizations

5.1. Experimental Workflow for Solution Preparation

Caption: Workflow for preparing HG-14-10-04 solutions.

5.2. Simplified Signaling Pathway of HG-14-10-04 Action

Caption: Inhibition of ALK and mutant EGFR signaling by HG-14-10-04.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of HG-14-10-04 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a representative LC-MS/MS method protocol for the quantification of a hypothetical small molecule, HG-14-10-04, in plasma. The specific parameters, such as mass transitions and chromatographic conditions, are illustrative. This method must be fully validated for the actual target analyte and its internal standard according to regulatory guidelines such as those from the FDA and ICH M10.[1][2]

Introduction

The development of robust and reliable bioanalytical methods is crucial for the evaluation of pharmacokinetic (PK) properties of new chemical entities.[2] This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of HG-14-10-04 in human plasma. The method utilizes a simple protein precipitation procedure for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[3][4] The method has been developed and validated based on the principles outlined in international regulatory guidelines.[5][6]

The validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, demonstrating the method is fit-for-purpose for supporting clinical and non-clinical studies.[7]

Experimental

Materials and Reagents

-

Analytes: HG-14-10-04 (Reference Standard), HG-14-10-04-d4 (Internal Standard, IS).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent).

-

Matrix: Drug-free human plasma (K2EDTA).

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

LC-MS/MS Conditions

The following table summarizes the instrumental conditions.

| Parameter | Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 2.5 min; Hold at 95% B for 1 min; Re-equilibrate at 5% B for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | HG-14-10-04: 450.2 -> 288.1 (Quantifier), 450.2 -> 150.1 (Qualifier) |

| HG-14-10-04-d4 (IS): 454.2 -> 292.1 | |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepared by dissolving the reference standards of HG-14-10-04 and its IS in methanol.

-

Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 acetonitrile:water.

-

Calibration Standards (CS) and Quality Controls (QC): Prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.

Detailed Protocols

Protocol for Sample Preparation (Protein Precipitation)

-

Label all polypropylene tubes.

-

Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into the corresponding tube.

-

Add 25 µL of the IS working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) to all tubes except the blank matrix.

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile (as the precipitating agent) to all tubes.[3]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject the sample into the LC-MS/MS system.

Protocol for Method Validation

The method was validated for the following parameters according to regulatory guidelines.[2][6]

-

Selectivity: Six different lots of blank plasma were analyzed to check for interferences at the retention times of the analyte and IS.

-

Linearity: Calibration curves were prepared at eight concentration levels and analyzed. The linearity was assessed by linear regression with a 1/x² weighting factor.

-

Accuracy and Precision: Five replicates of QC samples at four levels (LOD, LQC, MQC, HQC) were analyzed on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[9]

-

Matrix Effect and Recovery: Assessed at low and high QC concentrations by comparing the response of the analyte in post-extraction spiked plasma to that of a neat solution (Matrix Effect) and the response in pre-extraction spiked plasma to post-extraction spiked plasma (Recovery).[10]

-

Stability: The stability of HG-14-10-04 in plasma was evaluated under various conditions: freeze-thaw (3 cycles), short-term (room temperature for 24 hours), and long-term (-80 °C for 90 days).

Results and Data Presentation

Linearity of Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1.00 to 1000 ng/mL.

| Parameter | Result |

| Concentration Range | 1.00 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coeff. (r²) | > 0.995 |

| Accuracy of Back-calculated Conc. | 85% - 115% (80% - 120% for LLOQ) |

Accuracy and Precision

The intra-day and inter-day accuracy and precision results are summarized below.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.00 | 8.5 | 104.2 | 11.2 | 102.5 |

| LQC | 3.00 | 6.2 | 97.8 | 8.1 | 99.1 |

| MQC | 50.0 | 4.5 | 101.5 | 6.3 | 100.8 |

| HQC | 800.0 | 3.8 | 98.9 | 5.5 | 99.6 |

Matrix Effect and Recovery

| QC Level | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |

| LQC | 92.1 | 7.1 | 95.4 | 8.8 |

| HQC | 94.5 | 5.4 | 97.2 | 6.5 |

Stability

HG-14-10-04 was found to be stable in human plasma under the tested conditions, with deviations within ±15% of the nominal concentrations.

| Stability Condition | Duration | Result |

| Freeze-Thaw | 3 Cycles | Stable |

| Short-Term (Bench-top) | 24 hours | Stable |

| Long-Term | 90 days at -80 °C | Stable |

Visualizations

Caption: Experimental workflow from sample receipt to final report generation.

Caption: Hypothetical signaling pathway showing HG-14-10-04 as an inhibitor of MEK.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of HG-14-10-04 in human plasma has been developed and validated. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method meets all regulatory requirements for linearity, accuracy, precision, and stability, making it suitable for use in pharmacokinetic studies.

References

- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. bioagilytix.com [bioagilytix.com]

- 9. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

Best practices for storing and handling HG-14-10-04

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-14-10-04 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1] This small molecule inhibitor has shown significant activity against various cancer cell lines harboring ALK rearrangements or specific EGFR mutations. These application notes provide detailed protocols for the proper storage, handling, and experimental use of HG-14-10-04 in a research setting.

Physicochemical and Storage Information

Proper storage and handling of HG-14-10-04 are critical to maintain its stability and activity.

| Property | Value |

| Chemical Name | 5-chloro-4-(1H-indol-3-yl)-N-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidin-2-amine |

| Molecular Formula | C₂₉H₃₄ClN₇O |

| Molecular Weight | 532.08 g/mol |

| CAS Number | 1356962-34-9 |